Ethyl 4-chlorobut-2-ynoate
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Overview
Description
Ethyl 4-chlorobut-2-ynoate is an organic compound with the molecular formula C6H7ClO2 It is a chlorinated ester that features a triple bond between the second and third carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chlorobut-2-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorobut-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Ethyl 4-chlorobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobut-2-ynoate involves its reactivity with various chemical species. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Ethyl 4-chlorobut-2-ynoate can be compared with other similar compounds, such as:
Ethyl 4-chlorobut-2-enoate: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
Ethyl 2-butynoate: This compound lacks the chlorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of a triple bond and a chlorine atom, which provides a distinct set of reactivity and applications compared to its analogs.
Biological Activity
Ethyl 4-chlorobut-2-ynoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorinated butynoate structure, which contributes to its reactivity and biological activity. The compound can be represented as follows:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including human lung fibrosarcoma (HT-1080) and mouse hepatoma (MH-22A) cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound require further elucidation.
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity . The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways, promoting programmed cell death.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes critical for cellular metabolism in both microbial and cancerous cells.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study assessed the cytotoxicity of this compound on HT-1080 cells. The results indicated a dose-dependent response with IC50 values demonstrating significant cytotoxic effects at concentrations as low as 10 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against various bacterial strains, including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 75 |
Properties
CAS No. |
39501-85-4 |
---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
ethyl 4-chlorobut-2-ynoate |
InChI |
InChI=1S/C6H7ClO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |
InChI Key |
PYENOQXWEQRZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCl |
Origin of Product |
United States |
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